4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine
Description
4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine (CAS: 842970-08-5) is a phenylamine derivative featuring a piperidine ring substituted at the 2-position with an ethyl group and connected to the phenylamine moiety via a methylene bridge. This structure combines the aromaticity of phenylamine with the conformational flexibility of the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research . Piperidine derivatives are widely studied for their biological activities and applications in drug discovery, particularly in modulating receptor interactions due to their nitrogen-containing heterocyclic core .
Properties
IUPAC Name |
4-[(2-ethylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-14-5-3-4-10-16(14)11-12-6-8-13(15)9-7-12/h6-9,14H,2-5,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDGGMRKWOGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine typically involves the reaction of 2-ethylpiperidine with a suitable phenylamine derivative. One common method includes the use of reductive amination, where the piperidine derivative is reacted with a phenylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine exhibit antidepressant-like effects. A study demonstrated that compounds with similar structural features showed significant activity in animal models of depression, suggesting a potential role in treating mood disorders .
Antimalarial Properties
The compound has been investigated for its antimalarial properties, particularly as a selective inhibitor of Plasmodium falciparum protein farnesyltransferase (PFT). This target is crucial for the survival of the malaria parasite, and inhibitors have shown promising in vitro activity .
Neurological Disorders
The piperidine moiety in the compound is associated with neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, potentially benefiting conditions such as schizophrenia and anxiety disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications to the piperidine ring and phenyl group can significantly influence biological activity and selectivity towards specific targets .
Data Tables
Case Study on Antidepressant Effects
A recent study evaluated the antidepressant effects of related compounds in a forced swim test model. Results indicated that certain analogs of this compound significantly reduced immobility time, suggesting enhanced mood elevation .
Case Study on Antimalarial Activity
In vitro assays conducted on various derivatives demonstrated that specific modifications to the phenyl ring improved selectivity and potency against Plasmodium falciparum. The most effective compound showed an IC50 value markedly lower than traditional antimalarial drugs, highlighting its potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Piperidine and Piperazine Derivatives
- 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4): This compound replaces the piperidine ring with a piperazine ring (containing two nitrogen atoms). The additional nitrogen increases polarity and hydrogen-bonding capacity, which may alter solubility and receptor-binding profiles compared to the target compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate :
A sterically hindered piperidine derivative with four methyl groups. The bulky substituents reduce conformational flexibility and reactivity, contrasting with the target compound’s ethyl group, which balances steric effects and lipophilicity. Such tetramethyl derivatives are often employed as stabilizers or antioxidants in polymers, highlighting divergent applications .
2.2. Substituted Phenylamine Analogues
(3,4-Dimethyl)phenylamine :
This simple phenylamine derivative lacks the piperidine moiety but features methyl groups at the 3- and 4-positions. The electron-donating methyl substituents enhance aromatic ring electron density, facilitating electrophilic substitutions. In bioactive contexts, such substitutions improve Nrf2 transcription activation (e.g., compound 4 in ), whereas the target compound’s piperidine group may confer different modes of biological interaction .- 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2): Here, the piperidine ring is directly attached to the phenyl ring, with an ethylamine side chain.
2.3. Heterocyclic-Phenylamine Hybrids
- Pyrazolo[3,4-d]pyrimidines with 4-(1H-Benzimidazol-2-yl)-phenylamine: These compounds integrate benzimidazole and pyrimidine rings with phenylamine. Such hybrids exhibit anticancer activity (GI50 ~1–2 μM), highlighting structural versatility in drug design .
Research Findings and Implications
- Reactivity in Nonenzymatic Reactions: Disubstituted phenylamines like (3,4-dimethyl)phenylamine are efficiently incorporated into angucyclinones, generating bioactive compounds (e.g., Nrf2 activators). The target compound’s piperidine group may similarly participate in nucleophilic reactions, though its bulkier structure could influence reaction kinetics .
- Biological Activity :
Piperidine-containing compounds often exhibit enhanced blood-brain barrier penetration compared to piperazine analogues. The ethyl substituent in the target compound may further optimize pharmacokinetic profiles for CNS-targeted therapies . - Synthetic Utility : The methylene bridge in 4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine allows modular derivatization, enabling the synthesis of libraries for high-throughput screening .
Biological Activity
4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine, also known by its CAS number 842970-08-5, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The compound has a molecular weight of approximately 305.5 g/mol and features a piperidine ring which is significant for its biological interactions. The structural formula can be represented as follows:
This compound exhibits its biological effects primarily through the modulation of various biochemical pathways. It acts as a ligand for several receptors and enzymes, influencing cellular signaling pathways.
Enzyme Interactions
The compound has shown potential in inhibiting key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions are crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates low bioavailability due to its large molecular size. Studies suggest that the compound is metabolized in the liver, with significant variations in plasma concentration across individuals.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against AChE and MAO-B. For instance, in a study evaluating various derivatives, this compound showed an IC50 value of approximately 0.625 µM against Aβ 1–42 self-aggregation, indicating its potential role in Alzheimer's treatment .
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| AChE | 0.625 | Inhibition of enzyme activity |
| MAO-B | Varies | Modulation of neurotransmitter levels |
In Vivo Studies
In animal models, the compound has been evaluated for its effects on behavior related to cognitive functions. Lower doses have been associated with improved memory retention and reduced anxiety-like behaviors.
Case Studies
- Alzheimer's Disease : A study focused on multi-target ligands for Alzheimer's found that derivatives similar to this compound effectively inhibited AChE and MAO-B, suggesting a promising avenue for therapy .
- Cancer Research : Investigations into the anticancer properties of this compound revealed that it could inhibit cell viability in breast cancer cell lines at concentrations lower than those required for cytotoxic effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
